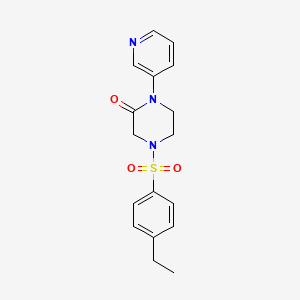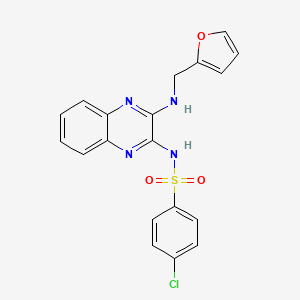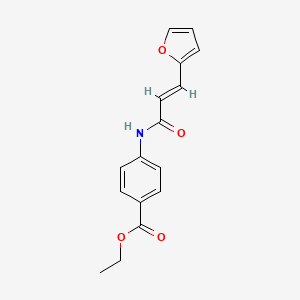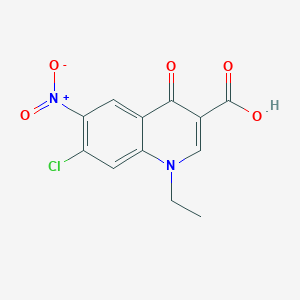
6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. In
科学的研究の応用
Heterocyclic Synthesis
This compound is relevant in the context of heterocyclic synthesis, particularly in the creation of oxadiazoles, quinolines, and quinolinones. Martins et al. (2009) discussed the solvent-free synthesis of heterocycles, highlighting the importance of such compounds in organic synthesis due to their potential biological and pharmaceutical applications (Martins et al., 2009).
Antimicrobial and Mosquito Larvicidal Activity
Rajanarendar et al. (2010) synthesized a series of related compounds demonstrating significant antimicrobial and mosquito larvicidal activities. This research underscores the potential of such compounds in developing new pesticides and antimicrobial agents (Rajanarendar et al., 2010).
Coordination Polymers
Wu et al. (2017) explored the self-assembly of new coordination polymers using asymmetrical oxadiazole-containing ligands. This study reveals the compound's utility in constructing materials with potential applications in magnetism and photoluminescence (Wu et al., 2017).
Antimicrobial Agents
Buha et al. (2012) investigated a series of substituted quinazolines with antimicrobial properties, demonstrating the compound's relevance in the development of new antimicrobial agents (Buha et al., 2012).
Antibacterial Activity
Joshi et al. (2011) reported on the synthesis and potential antibacterial activity of novel series related to the compound, indicating its significance in searching for new antibacterial drugs (Joshi et al., 2011).
特性
IUPAC Name |
6-methyl-1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-10-24-12-16(18(25)15-11-13(2)4-5-17(15)24)20-22-19(23-26-20)14-6-8-21-9-7-14/h4-9,11-12H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVDWCACOCLKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2602907.png)
![3-Methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazolin-4-one](/img/structure/B2602909.png)
![2-Azabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2602910.png)

![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2602913.png)

![N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline](/img/structure/B2602916.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602917.png)
![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2602918.png)

